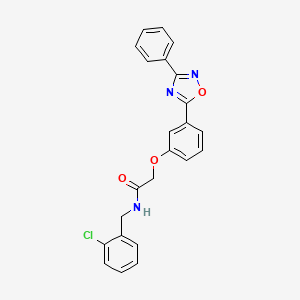
N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide, also known as PPSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPSA is a sulfonamide derivative that has been synthesized using various methods, including the Buchwald-Hartwig reaction and the Sonogashira coupling reaction.
科学的研究の応用
N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been found to have potential applications in various fields, including cancer research, neuroscience, and pharmacology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, this compound has been found to have neuroprotective effects and may be useful in treating neurodegenerative diseases. In pharmacology, this compound has been shown to have anti-inflammatory and analgesic effects.
作用機序
The mechanism of action of N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including carbonic anhydrase and cyclooxygenase. This compound has also been found to modulate the activity of certain ion channels, including the TRPV1 channel.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been found to have anti-inflammatory and analgesic effects. In vivo studies have shown that this compound has neuroprotective effects and may be useful in treating neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide in lab experiments is that it has been shown to have a high degree of selectivity for certain enzymes and ion channels. This makes it useful for studying the mechanisms of these enzymes and ion channels. However, one limitation of using this compound is that it can be difficult to synthesize, which may limit its availability for certain experiments.
将来の方向性
There are several future directions for research on N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide. One direction is to further investigate its potential applications in cancer research, neuroscience, and pharmacology. Another direction is to study the structure-activity relationship of this compound to better understand its mechanism of action. Additionally, research could focus on developing more efficient and cost-effective methods for synthesizing this compound.
合成法
N-phenethyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide can be synthesized using several methods, including the Buchwald-Hartwig reaction and the Sonogashira coupling reaction. The Buchwald-Hartwig reaction involves coupling an aryl halide with an amine in the presence of a palladium catalyst. The Sonogashira coupling reaction involves coupling an aryl halide with an alkyne in the presence of a copper catalyst. Both methods have been used successfully to synthesize this compound.
特性
IUPAC Name |
2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-18-7-5-6-10-22(18)25-30(27,28)21-13-11-20(12-14-21)29-17-23(26)24-16-15-19-8-3-2-4-9-19/h2-14,25H,15-17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUULPEBNODOZJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717972.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7717978.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7718004.png)


![5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7718020.png)